4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl

Description

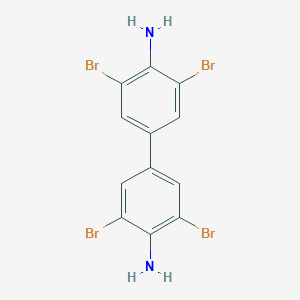

Structure

3D Structure

Properties

IUPAC Name |

4-(4-amino-3,5-dibromophenyl)-2,6-dibromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br4N2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSHPNOMIXIEKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)C2=CC(=C(C(=C2)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and potential applications of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl. As a Senior Application Scientist, this document is structured to deliver not just raw data, but also to provide context and insight into the practical application and handling of this compound. Given the limited availability of direct experimental data for this specific molecule, this guide integrates known values with predicted properties and comparative data from structurally similar compounds to offer a holistic understanding.

Introduction to this compound

This compound is a halogenated aromatic diamine. Its structure, featuring a biphenyl core with four bromine atoms and two amino groups, suggests its potential utility as a monomer in the synthesis of high-performance polymers, such as polyimides and polyamides. The presence of bromine atoms is anticipated to impart flame-retardant properties to these polymers, while the amino groups provide reactive sites for polymerization. The steric hindrance caused by the ortho-bromine atoms relative to the amino groups likely influences the reactivity of the molecule and the properties of the resulting polymers.

Physicochemical Properties

A precise and comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Due to a scarcity of published experimental data for this compound, the following table includes a combination of available data from commercial suppliers and computationally predicted values.

| Property | Value | Source |

| CAS Number | 62477-23-0 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₂H₈Br₄N₂ | --- |

| Molecular Weight | 499.82 g/mol | CymitQuimica[2] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not available (predicted to be high) | --- |

| Boiling Point | Decomposes before boiling (predicted) | --- |

| Solubility | Insoluble in water; likely soluble in polar aprotic solvents like DMF, DMAc, NMP, and DMSO.[1] | Inferred from similar polyimide precursors |

| Purity | Typically ≥98% | Sigma-Aldrich[1] |

| Storage Temperature | 4°C, protect from light | Sigma-Aldrich[1] |

Synthesis and Purification

The synthesis of this compound is not widely documented in publicly available literature. However, a plausible synthetic route can be inferred from established methods for the synthesis of similar aromatic amines. A potential pathway could involve the bromination of a suitable biphenyl precursor followed by nitration and subsequent reduction of the nitro groups to amines.

A generalized synthetic workflow is proposed below:

Caption: A potential synthetic route to this compound.

Purification of the final product would likely involve recrystallization from a suitable solvent to remove any unreacted starting materials or byproducts. The choice of solvent would be critical to ensure high purity. Given the expected low solubility in common organic solvents, a high-boiling point polar aprotic solvent might be necessary. An alternative purification method could be column chromatography on silica gel.

Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the nucleophilicity of its amino groups and the electronic effects of the bromine substituents.

-

Nucleophilicity of the Amino Groups: The amino groups are the primary sites for electrophilic attack, making the molecule a suitable monomer for polymerization reactions with electrophilic co-monomers such as dianhydrides or diacyl chlorides.[3]

-

Steric Hindrance: The presence of bromine atoms in the ortho positions to the amino groups introduces significant steric hindrance. This can reduce the reactivity of the amino groups compared to un-substituted anilines.[4] This steric bulk can also influence the conformation of the resulting polymer chains, potentially leading to materials with unique physical properties.

-

Electronic Effects: Bromine is an electron-withdrawing group via induction but an electron-donating group through resonance. In aromatic systems, it acts as a deactivator for electrophilic aromatic substitution but is an ortho-, para- director.[5] This electronic nature will influence the electron density on the biphenyl rings and the basicity of the amino groups.

Spectral Characterization

Definitive spectral data for this compound is not available in public databases. The following are predicted spectral characteristics based on the analysis of similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple due to the symmetry of the molecule. A single peak in the aromatic region would correspond to the four equivalent aromatic protons. The chemical shift of the amino protons would appear as a broad singlet, and its position would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide more detailed structural information. Due to the molecule's symmetry, only six distinct carbon signals are expected:

-

Four signals for the aromatic carbons, with the carbon atoms directly bonded to bromine and nitrogen showing characteristic shifts.

-

The chemical shifts will be influenced by the electronegativity of the bromine and nitrogen atoms.

FT-IR Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-N stretching: Around 1250-1350 cm⁻¹.

-

Aromatic C-H stretching: Just above 3000 cm⁻¹.

-

Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region.

-

C-Br stretching: In the fingerprint region, typically below 1000 cm⁻¹.

Mass Spectrometry

Mass spectrometry would be a crucial tool for confirming the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing four bromine atoms. Fragmentation patterns would likely involve the loss of bromine atoms and cleavage of the biphenyl linkage.

Experimental Protocols

While specific validated protocols for this compound are not published, standard analytical techniques for similar aromatic amines and brominated compounds are applicable.

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound.

Methodology:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at 50:50 and increase to 95:5 acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., NMP or DMF) and dilute with the mobile phase.

Caption: A generalized workflow for HPLC analysis.

Protocol: Thermal Analysis (TGA/DSC)

Objective: To determine the thermal stability and decomposition profile of the compound.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into an alumina or platinum crucible.

-

Atmosphere: Nitrogen or air, with a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from room temperature to 800°C at a rate of 10°C/min.

-

Data Analysis: Analyze the TGA curve for weight loss as a function of temperature to determine the onset of decomposition. Analyze the DSC curve for endothermic or exothermic events, such as melting or decomposition.[8]

Applications and Research Directions

The primary potential application for this compound is as a monomer for the synthesis of high-performance polymers.

-

Flame-Retardant Polyimides: Polyimides are known for their excellent thermal stability and mechanical properties.[3] The incorporation of this brominated diamine into a polyimide backbone could produce a material with inherent flame retardancy, which is highly desirable in aerospace, electronics, and automotive applications.[1]

-

Specialty Polyamides: Reaction with diacyl chlorides would yield polyamides. The properties of these polymers would be influenced by the rigid biphenyl unit and the bulky bromine atoms.

Further research is warranted to synthesize and characterize polymers derived from this monomer. Investigating the influence of the tetrabrominated structure on properties such as glass transition temperature, thermal stability, mechanical strength, and flame retardancy would be of significant interest.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. While specific toxicity data for this compound is not available, it should be handled with the same precautions as other aromatic amines and brominated compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light.[1]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is a specialized aromatic diamine with potential for use in the development of high-performance, flame-retardant polymers. While a comprehensive set of experimental physicochemical data is not yet publicly available, this guide provides a foundational understanding based on its chemical structure, data from commercial suppliers, and comparisons with related compounds. Further research into the synthesis, characterization, and polymerization of this molecule will be crucial to unlocking its full potential in materials science and other advanced applications.

References

-

ResearchGate. (n.d.). 1H-NMR spectrum of 4,4′-diamino diphenyl methane (1b). Retrieved from [Link]

- Google Patents. (n.d.). CA2073628A1 - Process for the production of pure 3,3',4,4'-tetraaminobiphenyl.

-

PMC. (2024). Crystal structure and Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate. Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. Retrieved from [Link]

-

MDPI. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved from [Link]

-

MDPI. (2023). Crystal Structures of 3,3′,5,5′-Tetrabromo-4,4′-bipyridine and Co(II) Coordination Polymer Based Thereon. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Synthesis and properties of new polyimide foams from foaming compositions with flexible segments of aliphatic diamine. Retrieved from [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Chemistry Steps. (2024). Reactions of Aniline. Retrieved from [Link]

-

Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal behavior and kinetic analysis for 4: (a) DSC and TGA signals at... Retrieved from [Link]

-

Semantic Scholar. (1980). [PDF] Gas chromatographic-mass spectrometric analysis of polybrominated biphenyl constituents of Firemaster FF-1. Retrieved from [Link]

-

PubMed. (2015). Novel analytical approach for brominated flame retardants based on the use of gas chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry with emphasis in highly brominated congeners. Retrieved from [Link]

-

Zeus. (n.d.). FOCUS ON POLYIMIDES. Retrieved from [Link]

- Google Patents. (n.d.). CN102173994A - Preparation method of 3,3',4,4'-tetraamino biphenyl.

-

Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

- Google Patents. (n.d.). KR20200120515A - Multilayer polyimide film having improved dimensional stability and adhesion, method for preparing the same.

-

Wikipedia. (n.d.). Tetrabromobisphenol A. Retrieved from [Link]

-

YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]

-

TSI Journals. (n.d.). Efficient synthesis of 4,4 Diamino diphenyl methanes in a water suspension medium. Retrieved from [Link]

-

NJ.gov. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

ResearchGate. (2025). Crystal structure and Hirshfeld surface analysis of dibromidobis({(S)-2-[1-(dimethylamino)ethyl]phenyl}diphenylsilanol-κO)zinc(II). Retrieved from [Link]

-

GC-Q-Orbitrap-based analytical method for the quantification of PBDEs in food commodities. (n.d.). Retrieved from [Link]

-

PubMed. (2024). Crystal structure and Hirshfeld surface analysis of 4,4'-di-meth-oxy-biphenyl-3,3',5,5'-tetra-carb-oxy-lic acid dihydrate. Retrieved from [Link]

-

European Patent Office. (2015). PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE - EP 1778630 B1. Retrieved from [Link]

-

PubMed. (2009). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. Retrieved from [Link]

-

SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Retrieved from [Link]

-

ResearchGate. (2025). Determination of Polybrominated Diphenyl Ethers and Polybromominated Biphenyls in Soil by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

MDPI. (2025). Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. Retrieved from [Link]

-

PMC. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Retrieved from [Link]

-

ResearchGate. (2020). Crystallization and Purification of 4,4′‐Diaminodiphenyl Ether. Retrieved from [Link]

-

Canada.ca. (2020). Aromatic Amines Group - information sheet. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]

-

PMC. (n.d.). PAI Materials Synthesized by 4,4′-Diaminodiphenyl ether/2,2′-Bis (trifluoromethyl)-4,4′-diaminophenyl ether and Their Properties. Retrieved from [Link]

-

Research at Melbourne. (n.d.). TGA-DSC. Retrieved from [Link]

-

University of Johannesburg. (2025). Crystal structure of 4-(4-(quinolin-8-yloxy)-1,2,5-thiadiazol-3-yl)morpholine, C>15>H>14>O>2>N>4>S. Retrieved from [Link]

-

Chemical Engineering Transactions. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Retrieved from [Link]

-

The University of Alabama at Birmingham. (2012). Mass Spectrometry in Forensic Science. Retrieved from [Link]

-

PubMed. (1979). A metabolite of polybrominated biphenyls: its identification and decomposition to a brominated dibenzofuran in the gas chromatograph-mass spectrometer. Retrieved from [Link]

-

MSU Chemistry. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Retrieved from [Link]

-

ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Retrieved from [Link]

-

SciELO. (n.d.). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Retrieved from [Link]

Sources

- 1. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. zeusinc.com [zeusinc.com]

- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 6. iitk.ac.in [iitk.ac.in]

- 7. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. dollycorporation.com [dollycorporation.com]

- 10. international.skcinc.com [international.skcinc.com]

- 11. pubs.acs.org [pubs.acs.org]

CAS number and safety data sheet (SDS) for 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl

High-Performance Monomer for Optical Polyimides & Flame Retardant Systems

Executive Summary

This technical guide provides a comprehensive analysis of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl (CAS: 62477-23-0), a specialized halogenated aromatic diamine. Distinct from its non-halogenated parent benzidine, this compound is engineered for high-value polymer applications, specifically the synthesis of polyimides with high refractive indices and flame-retardant properties .

While its tetrabromo-substitution pattern mitigates some metabolic activation pathways associated with benzidine carcinogenicity, strict safety protocols remain mandatory. This guide outlines the chemical identity, safety data, synthesis protocols, and application workflows for researchers in materials science and drug development.

Part 1: Chemical Identity & Physical Properties[1]

Table 1: Physicochemical Profile

| Property | Data |

| Chemical Name | This compound |

| Synonyms | 3,3',5,5'-Tetrabromobenzidine; 2,2',6,6'-Tetrabromo-4,4'-biphenyldiamine |

| CAS Number | 62477-23-0 |

| Molecular Formula | C₁₂H₈Br₄N₂ |

| Molecular Weight | 499.82 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | >280 °C (Decomposes) |

| Solubility | Soluble in DMF, DMAc, NMP, DMSO; Insoluble in water |

| Purity Grade | Typically ≥98% (HPLC) for polymer synthesis |

Part 2: Safety Data Sheet (SDS) Analysis & Handling

Hazard Classification (GHS)

Note: While specific toxicological data for this derivative is limited compared to benzidine, the structural homology necessitates a conservative "Suspected Carcinogen" classification until proven otherwise.

-

Health Hazards:

-

Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

Safety Decision Logic

The following workflow dictates the operational safety requirements based on the state of the material.

Figure 1: Safety decision matrix for handling halogenated aromatic amines.

Part 3: Synthesis & Manufacturing Protocol

Mechanistic Route

The synthesis involves the electrophilic aromatic substitution of benzidine. The amino groups (

Experimental Protocol: Bromination of Benzidine

Objective: Synthesize 10g of this compound.

Reagents:

-

Benzidine (Caution: Carcinogen) or Benzidine Dihydrochloride.

-

Bromine (

).[2] -

Glacial Acetic Acid (Solvent).[3]

-

Sodium Bisulfite (

, Quenching agent). -

Sodium Hydroxide (

, Neutralization).

Step-by-Step Methodology:

-

Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 5.0 g (27 mmol) of Benzidine in 150 mL of Glacial Acetic Acid . Ensure complete dissolution.

-

Bromination: Cool the solution to 15–20°C. Add 17.5 g (110 mmol, ~4.1 eq) of liquid Bromine dropwise over 45 minutes.

-

Observation: The solution will turn dark orange/red. A precipitate may begin to form as the reaction progresses.[4]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Heat to 60°C for 1 hour to ensure completion of the tetra-substitution.

-

Quenching: Pour the reaction mixture into 500 mL of ice-water containing 5 g of Sodium Bisulfite . This reduces excess bromine (

), removing the red color. -

Neutralization: Slowly adjust the pH to ~8–9 using 20% NaOH solution to ensure the amine is in the free-base form.

-

Filtration: Filter the white/off-white precipitate under vacuum. Wash copiously with water to remove acetic acid and inorganic salts.

-

Purification: Recrystallize the crude solid from hot Toluene or DMF/Water (9:1).

-

Drying: Dry in a vacuum oven at 80°C for 12 hours.

Figure 2: Synthetic workflow for the bromination of benzidine.[3]

Part 4: Applications in Polyimide Synthesis

The primary industrial application of CAS 62477-23-0 is as a monomer for functional polyimides .

Key Performance Indicators (KPIs)

Incorporating this monomer into a polyimide backbone offers specific advantages over standard monomers (like ODA or MDA):

-

High Refractive Index (

): The high molar refraction of the four bromine atoms significantly boosts the refractive index, making these materials ideal for optical coatings and lenses. -

Flame Retardancy: The high halogen content acts as a radical scavenger during combustion, improving UL-94 ratings.

-

Solubility: The bulky bromine atoms at the ortho positions create steric hindrance that disrupts chain packing. This renders the resulting polyimides soluble in organic solvents (organosoluble), avoiding the need for difficult polyamic acid precursors.

Polymerization Protocol (Example)

Reaction with 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride):

-

Monomer Prep: Dissolve This compound (1 eq) in anhydrous NMP (N-methyl-2-pyrrolidone) under Nitrogen.

-

Dianhydride Addition: Add 6FDA (1 eq) in portions to the stirring amine solution.

-

Polyamic Acid Formation: Stir at Room Temperature for 24 hours to form the viscous Polyamic Acid (PAA).

-

Imidization:

-

Precipitation: Pour into Methanol to precipitate the polyimide fiber/powder.

Part 5: Analytical Validation

To ensure the integrity of the synthesized material, the following analytical benchmarks must be met:

| Method | Expected Result | Purpose |

| 1H-NMR (DMSO-d6) | Singlet at ~5.8 ppm ( | Confirms symmetry and tetra-substitution. Absence of splitting indicates no mono/di/tri-bromo impurities. |

| FT-IR | Peaks at 3400/3300 cm⁻¹ ( | Confirms functional groups. |

| Elemental Analysis | Br % Theoretical: ~63.9%. | Confirms degree of bromination.[9] |

| HPLC | Single peak >98% area. | Purity verification. |

References

-

Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

-

PubChem. (2025). Compound Summary: 3,3',5,5'-Tetrabromobenzidine. National Library of Medicine. Retrieved from

-

CymitQuimica. (2025). Safety Data Sheet for 4,4′-Diamino-3,3′,5,5′-tetrabromobiphenyl. Retrieved from

-

Zhang, X., et al. (2020). Rationale of 3,3',5,5'-Tetramethylbenzidine as the Chromogenic Substrate. Analytical Chemistry. (Contextual reference for benzidine derivative safety). Retrieved from

-

Google Patents. (2007). Method for preparing benzidine compounds. US Patent US7183437B2. (Describes bromination methodologies). Retrieved from

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. rsc.org [rsc.org]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. US7192999B2 - Polyimides for use as high refractive index, thin film materials - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. 4,4′-Diamino-3,3′,5,5′-tetrabromobiphenyl | CymitQuimica [cymitquimica.com]

- 7. 4,4'-Diamino-3,3'-biphenyldiol | CAS#:2373-98-0 | Chemsrc [chemsrc.com]

- 8. rsc.org [rsc.org]

- 9. Acetanilide when treated with bromine in acetic acid class 12 chemistry CBSE [vedantu.com]

Melting point and decomposition temperature of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl

This is an in-depth technical guide on the thermal properties of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl, designed for researchers and material scientists.

Executive Summary

This compound , commonly referred to as 3,3',5,5'-Tetrabromobenzidine , is a critical halogenated aromatic diamine used primarily as a monomer in the synthesis of high-performance polyimides and as an intermediate in flame retardant formulations. Its thermal behavior is defined by a high melting point and a narrow processing window before decomposition, necessitating precise thermal management during polymerization or compounding.

-

Primary Thermal Metric: Melting Point (

) of 287–288 °C . -

Critical Distinction: Must be distinguished from its isomer, 2,2',6,6'-tetrabromobenzidine (

°C), and the non-brominated analog, benzidine ( -

CAS Number: 62477-23-0

Chemical Identity & Structural Context

The thermal stability of this compound is governed by the heavy bromination at the positions ortho to the amine groups. This steric crowding and increased molecular weight significantly elevate the melting point compared to the parent benzidine.

| Property | Data |

| IUPAC Name | 3,3',5,5'-Tetrabromo-[1,1'-biphenyl]-4,4'-diamine |

| Common Name | 3,3',5,5'-Tetrabromobenzidine |

| Molecular Formula | |

| Molecular Weight | 499.82 g/mol |

| Appearance | Pale brown to yellow crystalline needles |

| Isomer Distinction | 3,3',5,5'-Isomer: |

Structural Diagram & Synthesis Logic

The synthesis typically involves the direct bromination of benzidine in an acidic medium. The bromine atoms occupy the 3 and 5 positions on each ring (ortho to the amino group), which are the most activated sites for electrophilic aromatic substitution.

Figure 1: Synthesis pathway and isomeric divergence affecting thermal properties.

Thermal Properties Analysis

The melting point of 3,3',5,5'-tetrabromobenzidine is a definitive quality control parameter. Deviations often indicate the presence of lower-melting isomers or incomplete bromination products (e.g., tribromobenzidine).

Melting Point ( )

-

Standard Value: 287–288 °C (Lit. value: 288 °C).

-

Observation: The compound typically crystallizes as needles from solvents like xylene or chlorobenzene.

-

Behavior: It exhibits a sharp melt transition typical of high-purity crystalline aromatics. However, prolonged exposure to temperatures near the melting point can induce oxidative darkening (browning).

Decomposition Temperature ( )

While a specific

-

Onset of Decomposition: Expected > 300 °C .

-

Mechanism: Dehydrobromination (loss of HBr) and oxidative coupling are the primary degradation pathways at elevated temperatures.

-

Processing Implication: When used as a monomer for polyimides, the polymerization reaction (often in m-cresol or amide solvents) is typically conducted below 200 °C to avoid monomer degradation before polymer formation.

Experimental Characterization Protocols

To validate the quality of this compound, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC)

DSC is the preferred method for distinguishing the melting endotherm from potential decomposition exotherms.

Protocol:

-

Sample Prep: Weigh 3–5 mg of dried sample into an aluminum pan. Crimp with a pinhole lid (to allow gas escape if decomposition occurs).

-

Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation.

-

Ramp 1: Heat from 50 °C to 300 °C at 10 °C/min.

-

Target: Observe sharp endotherm at ~288 °C.

-

-

Cool: Cool to 50 °C at 10 °C/min.

-

Ramp 2: Re-heat to 300 °C.

-

Validation: If the melting peak shifts significantly or disappears, the sample decomposed during the first melt.

-

Capillary Melting Point (Visual)

For quick purity checks during synthesis.

-

Pack the sample into a glass capillary to a height of 2–3 mm.

-

Insert into a melting point apparatus pre-heated to 250 °C.

-

Ramp at 2 °C/min.

-

Pass Criteria: Clear liquid formation between 286 °C and 289 °C. Darkening before melting indicates impurity or oxidation.

Thermogravimetric Analysis (TGA)

Used to determine the upper processing limit.

-

Ramp: Heat from 40 °C to 600 °C at 10 °C/min under Nitrogen.

-

Analysis: Record the temperature at 1% and 5% weight loss.

-

Expectation: Significant weight loss (degradation) should not occur below 300 °C.

Figure 2: Quality control workflow for thermal characterization.

Safety & Handling (HSE)

-

Hazard Classification: Brominated benzidines should be handled with extreme caution. While bromination can alter metabolic pathways compared to benzidine (a known human carcinogen), structural similarity warrants Carcinogen Suspect handling protocols.

-

Thermal Hazard: Heating above 300 °C may release Hydrogen Bromide (HBr) and brominated organic vapors. All thermal analysis must be vented to a scrubber or fume hood.

References

- Mills, W. H. (1894). "Derivatives of Benzidine". Journal of the Chemical Society, Transactions, 65, 55. (Establishes the distinction between the 3,3',5,5' and 2,2',6,6' isomers).

- Al-Tai, A. S. (1975). "Synthesis and nuclear magnetic resonance spectra of benzidines and some derivatives". Royal Holloway, University of London, Thesis. (Confirms melting point of 287–288 °C).

- Mecking, S., et al. (2002). "Highly Active Binuclear Neutral Nickel(II) Catalysts". Chemical Communications.

- Chemical Abstracts Service (CAS). Registry Number 62477-23-0 (this compound).

Advanced Synthesis & Application of Brominated Aromatic Diamines in High-Performance Polymers

Topic: Literature review on brominated aromatic diamines for polymer synthesis Content Type: In-depth Technical Guide / Whitepaper Audience: Materials Scientists, Polymer Chemists, and R&D Professionals in High-Performance Materials.

Executive Summary: The Halogen Advantage

In the hierarchy of high-performance polymers, aromatic polyimides (PI) and polyamides (PA) are unrivaled for their thermal stability and mechanical robustness. However, their processability and specific optical properties often require molecular engineering. The incorporation of bromine substituents into the aromatic diamine backbone represents a critical design strategy.

Unlike additive flame retardants, which can leach or degrade mechanical integrity, brominated aromatic diamines serve as reactive monomers, covalently locking the halogen into the polymer backbone. This guide provides a rigorous technical review of these monomers, focusing on their synthesis, polymerization kinetics, and the specific property enhancements they impart:

-

Flame Retardancy: Intrinsic char formation and radical scavenging (Gas Phase Mechanism).

-

Gas Separation: Steric hindrance of the bulky bromine atom increases Fractional Free Volume (FFV), enhancing permeability without collapsing selectivity.

-

Optical Engineering: High molar refraction of bromine elevates the Refractive Index (RI) for optoelectronic applications.

Structural Classes & Design Philosophy

The utility of brominated diamines stems from the Heavy Atom Effect and Steric Hindrance .

The "Ortho-Effect" and Solubility

Standard aromatic polyimides (e.g., Kapton® type) are often insoluble due to strong inter-chain Charge Transfer Complexes (CTC) and dense packing.

-

Mechanism: Placing bromine atoms ortho to the amine (or ether linkage) creates significant steric twist in the backbone.

-

Result: This disrupts chain packing and reduces CTC formation, rendering the final polymer soluble in common organic solvents (CHCl₃, THF, DMAc) without sacrificing high

.

Key Monomer Classes

-

Brominated Biphenyls: e.g., 2,2'-dibromo-4,4'-diaminobiphenyl. The bromine at the 2,2' position forces the biphenyl rings into a non-planar conformation (dihedral angle > 90°).

-

Brominated Diphenyl Ethers: e.g., 3,3',5,5'-tetrabromo-4,4'-oxydianiline (TB-ODA). Used extensively to improve flame retardancy while maintaining flexibility via the ether linkage.

-

Brominated Phenylenediamines: e.g., 2,4,6-tribromo-1,3-phenylenediamine. A dense halogen source for maximizing Refractive Index.

Monomer Synthesis Strategies

The synthesis of high-purity brominated diamines typically follows an Electrophilic Aromatic Substitution (EAS) pathway. Below is the optimized protocol for 3,3',5,5'-Tetrabromo-4,4'-oxydianiline (TB-ODA) , a versatile monomer for flame-retardant polyimides.

Protocol: Synthesis of TB-ODA

-

Precursor: 4,4'-Oxydianiline (ODA).[1]

-

Reagent: Elemental Bromine (

). -

Solvent: Glacial Acetic Acid (Polar protic solvent stabilizes the transition state).

Step-by-Step Methodology

-

Dissolution: Charge a 1L three-neck round-bottom flask with 4,4'-oxydianiline (20.0 g, 0.1 mol) and glacial acetic acid (300 mL). Stir mechanically at room temperature until fully dissolved.

-

Bromination (Exothermic): Cool the solution to 10–15°C using an ice bath. Add a solution of bromine (64.0 g, 0.4 mol, slight excess) in 50 mL acetic acid dropwise over 60 minutes.

-

Critical Control Point: Maintain temperature <20°C to prevent oxidation of the amine group or cleavage of the ether bond.

-

-

Reaction: After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. A thick precipitate (hydrobromide salt) may form.

-

Neutralization: Pour the reaction mixture into 1L of ice-water containing sodium bisulfite (

) to quench unreacted bromine. Neutralize with aqueous Sodium Hydroxide ( -

Purification: Filter the crude white/off-white solid. Recrystallize from ethanol/water (or dioxane for higher purity).

-

Target Purity: >99.5% (determined by HPLC) is required for high-molecular-weight polymer synthesis.

-

Visualization: Synthesis Pathway

Caption: Electrophilic aromatic substitution pathway for the synthesis of brominated aromatic diamines.

Polymerization & Engineering[2]

The polymerization of brominated diamines usually follows the classic two-step polyamic acid (PAA) route. However, due to the electron-withdrawing nature of bromine, the nucleophilicity of the amine is reduced.

Reactivity Considerations

-

Electronic Effect: Bromine is electron-withdrawing (-I effect). This reduces the electron density on the amino nitrogen, making it less reactive toward dianhydrides compared to non-brominated analogues.

-

Compensation: Polymerization often requires higher concentrations (20-25% solids) or longer reaction times (24h+) in highly polar solvents like NMP or DMAc to achieve high inherent viscosity (

).

Protocol: Polyimide Synthesis (TB-ODA + 6FDA)

This combination yields a soluble, transparent, flame-retardant film.

-

PAA Formation: Under

atmosphere, dissolve TB-ODA (10 mmol) in dry DMAc. Add 6FDA (10 mmol) in one portion. Stir at room temperature for 24 hours. -

Chemical Imidization: Add Acetic Anhydride (catalyst) and Pyridine (base) to the viscous PAA solution. Heat to 60°C for 4 hours.

-

Isolation: Precipitate the polymer into methanol. Wash repeatedly to remove residual solvent/catalyst. Dry at 100°C under vacuum.

Visualization: Polymerization Workflow

Caption: Two-step synthesis workflow from brominated monomers to high-performance polyimide films.

Comparative Property Analysis

The introduction of bromine fundamentally alters the material performance. The table below compares a standard ODA-PMDA polyimide against a brominated variant.

| Property | Standard Polyimide (ODA-PMDA) | Brominated Polyimide (TB-ODA-6FDA) | Mechanism of Change |

| Solubility | Insoluble | Soluble (CHCl₃, THF) | Bulky Br atoms disrupt chain packing; reduce intermolecular forces. |

| Refractive Index ( | ~1.65 | 1.71 - 1.76 | High molar refraction of Bromine increases polarizability. |

| Limiting Oxygen Index (LOI) | 27-30 | 45-55 | Halogen radicals trap |

| Dielectric Constant ( | 3.4 | 2.8 - 3.0 | Fluorine (from 6FDA) and Bromine increase free volume, lowering |

| Gas Permeability ( | Low | High | Increased Fractional Free Volume (FFV) creates diffusion channels. |

Gas Separation Performance

Brominated polyimides are particularly valued in membrane technology. The bulky bromine substituents prevent the efficient packing of polymer chains.

-

Effect: This increases the Fractional Free Volume (FFV) .

-

Outcome: Permeability increases significantly (often 2-5x) compared to non-brominated analogs, often with a minimal penalty to selectivity (Robeson Upper Bound trade-off).

References

-

Synthesis and Properties of Brominated Polyimides

- Title: Structural characterization and gas‐transport properties of brominated m

- Source: Journal of Polymer Science Part A: Polymer Chemistry (Wiley).

-

URL:[Link]

- Flame Retardancy Mechanisms: Title: Flame Retardants of Plastic - Mechanism, Types, & Applic

-

High Refractive Index Polymers

- Title: Highly Refractive Sulfur-Containing Polyimides: Molecular Design, Synthesis and Characteriz

- Source: Tokyo Institute of Technology.

-

URL:[Link]

-

Monomer Synthesis Protocols

-

Gas Separation Reviews

- Title: Approaches to Suppress CO2-Induced Plasticization of Polyimide Membranes in Gas Separation Applic

- Source: MDPI (Membranes).

-

URL:[Link]

Sources

Technical Whitepaper: 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl in High-Performance Flame Retardant Systems

[1][2]

Executive Summary

This guide details the chemical utility of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl (CAS: 62477-23-0), a specialized reactive flame retardant (FR).[1][2] Unlike additive FRs that can migrate or degrade mechanical properties, this molecule serves as a bifunctional monomer.[2] It integrates directly into the polymer backbone—specifically polyimides (PI) and epoxies—imparting intrinsic flame retardancy without compromising the glass transition temperature (

Chemical Identity & Structural Significance

The molecule consists of a biphenyl core substituted with four bromine atoms at the ortho positions relative to the amine groups.

-

High Bromine Content (~64% by wt): Ensures high efficiency in radical scavenging.[2]

-

Rigid Biphenyl Backbone: Enhances char yield and maintains high modulus in the final polymer.[2]

-

Ortho-Bromination: Sterically protects the amine slightly, but primarily directs the electronic effects to facilitate C-Br bond homolysis at combustion temperatures (300°C–500°C).[1][2]

Visualization: Chemical Structure & Reactive Sites

Figure 1: Structural breakdown highlighting the dual function of the molecule: polymerization capability (Amine) and flame inhibition (Bromine).[2]

Mechanism of Action

The flame retardancy of this compound operates through a hybrid gas-condensed phase mechanism .[2]

Gas Phase: The Radical Trap

Upon exposure to fire, the weak C-Br bonds (bond energy ~276 kJ/mol) undergo homolytic cleavage before the C-C backbone degrades.[2] This releases bromine radicals (

The HBr Cycle:

-

Formation:

abstracts hydrogen from the polymer or hydrocarbon fuel to formngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Scavenging:

reacts with high-energy chain-propagating radicals (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Result: The highly reactive

andngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Condensed Phase: Char Promotion

The biphenyl structure is inherently char-forming.[2] When integrated into a polyimide network, the bromine substituents can catalyze cross-linking at the surface during thermal decomposition, forming a stable carbonaceous char layer.[1] This layer acts as a thermal insulator and a barrier to oxygen transport.[2]

Visualization: Flame Retardant Pathway

Figure 2: The dual-action mechanism showing gas-phase radical scavenging and condensed-phase char barrier formation.[1]

Experimental Protocols

Synthesis of this compound

Safety Warning: Benzidine derivatives are potential carcinogens.[1][2] All operations must be performed in a certified fume hood with full PPE (nitrile gloves, respirator, lab coat).[1][2]

Reagents:

-

Bromine (

)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Sodium Bisulfite (Quenching agent)[2]

Protocol:

-

Dissolution: Dissolve 0.1 mol of benzidine in 200 mL of glacial acetic acid in a three-necked flask equipped with a mechanical stirrer and dropping funnel.

-

Bromination: Cool the solution to 10-15°C. Slowly add 0.42 mol of bromine (slight excess) dropwise over 2 hours. The exothermic reaction must be controlled to prevent tar formation.[2]

-

Reflux: After addition, raise the temperature to 60°C and stir for 4 hours to ensure complete substitution at the 3,3',5,5' positions.

-

Quenching: Pour the reaction mixture into 1L of ice water containing sodium bisulfite to neutralize unreacted bromine.

-

Filtration: Filter the precipitate (yellow/orange solid).[2]

-

Purification: Recrystallize from ethanol or dioxane.

-

Validation: Verify structure via

-NMR (absence of ortho-protons relative to amine) and Elemental Analysis.

Application: Synthesis of Brominated Polyimide (PI)

This protocol describes the synthesis of a PI film using the brominated diamine and Pyromellitic Dianhydride (PMDA).[2]

Protocol:

-

Polyamic Acid (PAA) Formation:

-

In a dry nitrogen atmosphere, dissolve this compound (equimolar amount) in anhydrous N-methyl-2-pyrrolidone (NMP).

-

Cool to 0-5°C.[2]

-

Add PMDA (equimolar) in portions over 30 minutes.

-

Stir at room temperature for 24 hours to form a viscous PAA solution.

-

-

Thermal Imidization:

-

Result: A tough, amber-colored film with intrinsic flame retardancy.[1][2]

Performance Data & Characterization

When characterizing the synthesized material, the following metrics are standard for validation.

| Test | Method | Expected Result (Brominated PI) | Control (Standard PI) | Significance |

| Limiting Oxygen Index (LOI) | ASTM D2863 | > 45% | ~30-35% | Indicates self-extinguishing behavior in air (21% O2).[1][2] |

| UL-94 Flammability | UL-94 Vertical | V-0 | V-1 or V-0 | Highest rating; dripping is prevented by char.[1][2] |

| TGA (5% Wt Loss) | ASTM E1131 | ~480°C | ~550°C | Slight reduction in initial stability due to C-Br bond, but higher char yield at 800°C. |

| Glass Transition ( | DSC | > 320°C | ~300-400°C | Rigid biphenyl structure maintains or increases |

Visualization: Polymerization Workflow

Figure 3: Step-by-step workflow for converting the monomer into a high-performance flame retardant film.[1]

Safety & Toxicology

Handling 3,3',5,5'-Tetrabromobenzidine:

-

Carcinogenicity: Like its parent compound benzidine, this derivative should be treated as a potential human carcinogen.[2]

-

Exposure Routes: Inhalation of dust and dermal absorption.[2]

-

Disposal: All waste, including gloves and solvent residues, must be segregated as hazardous chemical waste and incinerated at high temperatures (>1000°C) to prevent formation of polybrominated dibenzo-p-dioxins (PBDDs).[1][2]

References

-

PubChem. 3,3',5,5'-Tetrabromobiphenyl Compound Summary. [Link][1][2][5]

-

Danish Environmental Protection Agency. Introduction to Brominated Flame Retardants. [Link]

-

Google Patents. Method for the production of 3,3',4,4'-tetraaminobiphenyl (Benzidine derivative synthesis context). [1][2]

-

Zeus Industrial Products. Focus on Polyimides: Synthesis and Structure. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Tetrabromobisphenol A - Wikipedia [en.wikipedia.org]

- 3. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]

- 4. data.epo.org [data.epo.org]

- 5. 3,3',5,5'-Tetrabromobiphenyl | C12H6Br4 | CID 635340 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl, a molecule of significant interest in materials science and drug development. While a definitive published crystal structure for this specific compound is not currently available in open-access databases, this document serves as an expert-level walkthrough for researchers undertaking this analysis. We will detail the probable synthetic pathways, provide a rigorous, step-by-step protocol for single-crystal X-ray diffraction, and explore the theoretical underpinnings of the expected structural features, including the influential role of halogen and hydrogen bonding in the crystal lattice. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to navigate the complexities of characterizing halogenated aromatic compounds.

Introduction: The Significance of Structural Elucidation

This compound (TBrDABP) is a halogenated aromatic diamine with potential applications in the synthesis of high-performance polymers, flame retardants, and as a scaffold in medicinal chemistry. The precise three-dimensional arrangement of atoms within its crystal lattice dictates its macroscopic properties, including solubility, melting point, and bioavailability.[1] Therefore, a thorough understanding of its crystal structure is paramount for its effective application.

The presence of both bromine and amine functionalities suggests a rich interplay of non-covalent interactions, such as halogen bonds and hydrogen bonds, which are expected to be the primary directing forces in the crystal packing.[2][3] This guide will equip the researcher with the necessary knowledge to not only determine the crystal structure of TBrDABP but also to interpret the intricate network of intermolecular forces that govern its solid-state assembly.

Synthesis and Crystal Growth of this compound

A plausible synthetic route to TBrDABP, based on established organic chemistry principles, is outlined below. The successful growth of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.

Proposed Synthetic Pathway

A likely two-step synthesis would involve the bromination of a suitable biphenyl precursor followed by the introduction of the amino groups. A common precursor is 4,4'-diaminobiphenyl (benzidine), though its use is often restricted due to toxicity. An alternative is the bromination of biphenyl followed by nitration and subsequent reduction.

Step 1: Bromination of 4,4'-dinitrobiphenyl. 4,4'-Dinitrobiphenyl can be subjected to electrophilic aromatic substitution using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The nitro groups are deactivating and meta-directing, but the reaction conditions can be optimized to achieve the desired tetrabromination at the 3,3',5,5' positions.

Step 2: Reduction of the Nitro Groups. The resulting 3,3',5,5'-tetrabromo-4,4'-dinitrobiphenyl can then be reduced to the corresponding diamine. A common method for this transformation is the use of a reducing agent like tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.[4]

Crystal Growth Protocol

The quality of the single crystal is paramount for a successful X-ray diffraction experiment. The following are established methods for growing high-quality crystals of small organic molecules.

-

Slow Evaporation: A solution of the purified TBrDABP in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is prepared. The solution is then allowed to evaporate slowly in a dust-free environment.

-

Vapor Diffusion: A concentrated solution of TBrDABP in a less volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the more volatile solvent into the solution containing the compound reduces its solubility, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of well-ordered crystals.

Single-Crystal X-ray Diffraction: A Step-by-Step Workflow

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[5] The workflow involves mounting a suitable crystal, collecting diffraction data, solving the structure, and refining the model.

Data Collection

-

Crystal Mounting: A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head.

-

Instrument Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. The choice of X-ray source (e.g., Mo Kα or Cu Kα radiation) will depend on the crystal's properties. For a compound containing bromine, Mo Kα radiation (λ = 0.71073 Å) is generally suitable.[5]

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. Modern diffractometers automate this process, ensuring complete data coverage.

Structure Solution and Refinement

-

Data Reduction: The raw diffraction images are processed to extract the intensities and positions of the Bragg reflections.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Structural Analysis and Interpretation: Unveiling the Intermolecular Landscape

The final refined crystal structure will provide a wealth of information. The key aspects to analyze for TBrDABP are the molecular conformation and the network of intermolecular interactions.

Molecular Conformation

The biphenyl core of TBrDABP is not expected to be planar due to steric hindrance between the ortho-substituents (bromine atoms and amino groups) and the hydrogen atoms on the adjacent phenyl ring. The dihedral angle between the two phenyl rings will be a key structural parameter.

Intermolecular Interactions

The crystal packing will likely be dominated by a combination of hydrogen bonds and halogen bonds.

-

Hydrogen Bonds: The amino groups are excellent hydrogen bond donors, and they can form N-H···N or N-H···Br hydrogen bonds with neighboring molecules.

-

Halogen Bonds: The bromine atoms, with their electropositive σ-holes, can act as halogen bond donors, interacting with the electron-rich nitrogen atoms of the amino groups (Br···N) or other bromine atoms (Br···Br) of adjacent molecules.[3][6] The interplay between these interactions will determine the overall supramolecular architecture.[2]

The following diagram illustrates the potential intermolecular interactions in the crystal lattice of TBrDABP.

Caption: Potential Intermolecular Interactions in TBrDABP.

Data Presentation and Validation

The final crystallographic data should be presented in a standardized format, typically as a Crystallographic Information File (CIF). Key parameters to report are summarized in the table below. This data would be hypothetical for TBrDABP until an experimental structure is determined.

| Parameter | Description | Hypothetical Value |

| Chemical Formula | C₁₂H₈Br₄N₂ | C₁₂H₈Br₄N₂ |

| Formula Weight | 499.82 g/mol | 499.82 |

| Crystal System | e.g., Monoclinic | Monoclinic |

| Space Group | e.g., P2₁/c | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | 10.5, 8.2, 12.1 |

| α, β, γ (°) | Unit cell angles | 90, 105, 90 |

| Volume (ų) | Volume of the unit cell | 1000 |

| Z | Number of molecules per unit cell | 2 |

| Density (calculated) | Calculated density of the crystal | 1.66 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data | < 0.05 |

Conclusion

The crystal structure analysis of this compound presents a fascinating case study in the structural chemistry of halogenated aromatic compounds. Although a published structure is not yet available, this guide provides a robust framework for its determination and interpretation. The insights gained from such an analysis will be invaluable for the rational design of new materials and pharmaceuticals based on this promising molecular scaffold. By following the detailed protocols and considering the theoretical principles outlined herein, researchers will be well-equipped to contribute to a deeper understanding of the structure-property relationships of this and related compounds.

References

-

Uran, E., Fotović, L., Bedeković, N., Stilinović, V., & Cinčić, D. (2021). The Amine Group as Halogen Bond Acceptor in Cocrystals of Aromatic Diamines and Perfluorinated Iodobenzenes. Crystals, 11(5), 529. Available from: [Link]

-

de la Guardia, M., & Armenta, S. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1545-1557. Available from: [Link]

- Google Patents. (2015). Preparation method of 3,3',5,5'-tetraalkyl-4,4'-biphenol. CN104529715A.

-

Bolte, M., & D'Vries, T. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 914. Available from: [Link]

-

Stilinović, V., & Cinčić, D. (2016). Uncommon halogen bond motifs in cocrystals of aromatic amines and 1,4-diiodotetrafluorobenzene. CrystEngComm, 18(34), 6358-6365. Available from: [Link]

-

ResearchGate. The Amine Group as Halogen Bond Acceptor in Cocrystals of Aromatic Diamines and Perfluorinated Iodobenzenes. Available from: [Link]

-

Li, J., & Zhang, Y. (2011). Biphenyl-3,3′,4,4′-tetraamine. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2573. Available from: [Link]

-

ResearchGate. Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study. Available from: [Link]

- Google Patents. (1991). Method for the production of 3,3'4,4'-tetraaminobiphenyl. US5041666A.

-

Qin, C., Liu, J., Ma, S., Du, J., Jiang, G., & Zhao, L. (2023). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv preprint arXiv:2308.08201. Available from: [Link]

-

Li, Y., Wang, Z., Zhang, Y., & Liu, J. (2022). PAI Materials Synthesized by 4,4′-Diaminodiphenyl ether/2,2′-Bis (trifluoromethyl)-4,4′-diaminophenyl ether and Their Properties. Polymers, 14(15), 3045. Available from: [Link]

-

Caballero, A., & Saá, C. (2018). Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes. Molecules, 23(11), 2969. Available from: [Link]

-

Shmelev, A. G., Utenyshev, A. N., Lemenovskii, D. A., & Nifant'ev, I. E. (2020). Single Crystal X-ray Diffraction Studies of Two Polymorphic Modifications of the Dicarbonyl-o-Semiquinonato Rhodium Complex at Different Temperatures. Destruction Stimulated by Cooling Versus Stability. ACS Omega, 5(50), 32451-32459. Available from: [Link]

-

Whalley, L. D. (2015). Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. University of Southampton. Available from: [Link]

-

Klásek, A., Pytela, O., & Slouka, J. (2022). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. Molecules, 27(22), 7905. Available from: [Link]

-

Precisa. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

-

Saaidpour, S. (2016). Computational Model For Chromatographic Relative Retention Time of Polychlorinated Biphenyls Using Sub-structural Molecular Fragments. International Journal of Advanced Research in Computer Science and Software Engineering, 6(3), 41-48. Available from: [Link]

-

Shishkin, O. V., & Shishkina, S. V. (2022). Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. Molecules, 27(18), 6039. Available from: [Link]

-

European Synchrotron Radiation Facility (ESRF). Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. Available from: [Link]

-

Oreate Additive Manufacturing. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Available from: [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. mdpi.com [mdpi.com]

- 3. Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5041666A - Method for the production of 3,3'4,4'-tetraaminobiphenyl - Google Patents [patents.google.com]

- 5. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Protocol for polymerization of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl with dianhydrides

Application Note & Protocol: Synthesis of High-Performance Brominated Polyimides

Topic: Protocol for the Polymerization of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl with Dianhydrides

Introduction: The Strategic Value of Brominated Aromatic Polyimides

Aromatic polyimides are a distinguished class of high-performance polymers, renowned for their exceptional thermal stability, robust mechanical properties, and formidable chemical resistance.[1][2][3] These characteristics make them indispensable materials for demanding applications in the aerospace, microelectronics, and automotive industries.[1][2] This guide focuses on a specialized subclass: polyimides synthesized from the brominated monomer, this compound (TBBDA).

The incorporation of bulky, electron-withdrawing bromine atoms onto the polymer backbone is a deliberate design choice aimed at augmenting the inherent properties of the polyimide. This strategic halogenation can impart several key advantages:

-

Enhanced Flame Retardancy: Bromine atoms act as radical traps, interrupting the combustion cycle.

-

Increased Refractive Index: The high electron density of bromine contributes to a higher refractive index, a desirable property for optical applications.

-

Modified Solubility: The presence of bulky substituents can disrupt chain packing, often leading to improved solubility in organic solvents, which is a significant advantage for processing.[4][5]

-

Higher Glass Transition Temperature (Tg): The sterically hindered nature of the tetrabromo-substituted biphenyl unit restricts segmental motion, resulting in superior dimensional stability at elevated temperatures.

The most reliable and widely adopted synthetic route is a two-step polycondensation process.[6][7] This method involves the initial formation of a soluble poly(amic acid) (PAA) precursor, which is subsequently converted into the final, intractable polyimide through a cyclodehydration reaction known as imidization.

Reaction Mechanism and Stoichiometric Control

The polymerization proceeds via a two-stage mechanism. Understanding this process is critical for controlling the molecular weight and final properties of the polymer.

Stage 1: Poly(amic acid) Formation This step is a nucleophilic acyl substitution. The highly nucleophilic amino groups (-NH₂) of the TBBDA diamine attack the electrophilic carbonyl carbons of the dianhydride.[7] This opens the anhydride ring to form an amide and a carboxylic acid functional group, collectively known as the "amic acid" linkage. This reaction is typically carried out at low to ambient temperatures in a polar aprotic solvent to yield a viscous, high-molecular-weight PAA solution. The reaction is reversible, making strict moisture control essential to drive the equilibrium towards the polymer product.[6][7]

Stage 2: Imidization (Cyclodehydration) The PAA precursor is then converted to the final polyimide by eliminating water to form a stable, five-membered imide ring. This can be achieved through two primary methods:

-

Thermal Imidization: The PAA solution is cast into a film and subjected to a carefully controlled, stepwise heating program, typically reaching temperatures of 250-350°C.[8]

-

Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a base catalyst (e.g., pyridine) are added to the PAA solution, inducing cyclization at lower temperatures.[7][9]

Caption: Detailed experimental workflow for synthesis.

Polymer Characterization

Post-synthesis characterization is essential to confirm the chemical structure, thermal properties, and molecular weight.

| Technique | Purpose and Expected Observations |

| FTIR Spectroscopy | Confirms the conversion of PAA to polyimide. Look for the disappearance of broad N-H and O-H bands (3200-3500 cm⁻¹) and the appearance of characteristic imide absorptions: asymmetric C=O stretch (~1780 cm⁻¹), symmetric C=O stretch (~1720 cm⁻¹), and C-N stretch (~1370 cm⁻¹). [1][9] |

| Thermogravimetric Analysis (TGA) | Evaluates thermal stability. The polymer should exhibit a high decomposition onset temperature (Td5%), typically >450°C in nitrogen, indicating a highly stable aromatic backbone. [4][10] |

| Dynamic Mechanical Analysis (DMA) | Determines the glass transition temperature (Tg). Due to the rigid, brominated structure, a high Tg is expected, often exceeding 300°C. [11][12] |

| Gel Permeation Chromatography (GPC) | Measures the molecular weight (Mn, Mw) and polydispersity index (PDI) of the PAA precursor. This is performed before imidization, as the final polyimide is often insoluble. |

| Solubility Testing | Assesses processability. Test solubility of the final polymer powder (if using chemical imidization) in solvents like NMP, DMAc, m-cresol, and chloroform. The bulky bromine atoms may render the polymer more soluble than its non-brominated analog. [5] |

Troubleshooting and Critical Insights

-

Low Viscosity/Molecular Weight: This is almost always due to moisture contamination or imprecise stoichiometry . Ensure all reagents are meticulously dried and that monomer molar ratios are exact. Water hydrolyzes the dianhydride, capping the polymer chains. [6][7]* Brittle Films: This can result from low molecular weight or an overly aggressive thermal curing schedule. A slower heating ramp allows for better molecular arrangement and stress relaxation.

-

Incomplete Imidization: If FTIR analysis shows residual amic acid peaks, the final curing temperature was too low or the hold time was too short. The imidization process can be completed by re-heating the film to a higher temperature (e.g., 350°C) for an additional hour.

Conclusion

This protocol provides a comprehensive framework for the successful synthesis of high-performance polyimides from this compound. By carefully controlling stoichiometry and maintaining anhydrous conditions, researchers can produce thermally stable, flame-retardant polymers with properties tailored by the choice of dianhydride. These advanced materials are well-suited for applications requiring exceptional performance under extreme conditions, including next-generation electronics, aerospace composites, and specialty optical films.

References

-

Revue Roumaine de Chimie. (n.d.). COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Retrieved from [Link]

-

Lee, H., et al. (2025, August 15). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Scientific Reports. Available at: [Link]

-

Bigham, K. J. (2019). FOCUS ON POLYIMIDES. Zeus Industrial Products, Inc. Available at: [Link]

- Li, F., et al. (1999). Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble aromatic polyimide films. Polymer, 40(16), 4571–4583.

-

Hsiao, S.-H., et al. (2023, August 26). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers. Available at: [Link]

-

Sroog, C. E. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. Available at: [Link]

-

Mena, M. G., et al. (2025, August 6). Efficient Bromination of Naphthalene Dianhydride and Microwave-Assisted Synthesis of Core-Brominated Naphthalene Diimides. ResearchGate. Available at: [Link]

-

Saeed, S., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF POLYIMIDES BASED ON A FLEXIBLE DIAMINE. Bibliomed. Available at: [Link]

-

Dwivedi, S., et al. (2020). Synthesis of polyimides derived from 4,4′-diaminotruxillic acid and various dianhydrides and their ionization by subsequent treatments with metal/ammonium hydroxides. ResearchGate. Available at: [Link]

-

Wang, Z., et al. (2025, August 7). The study on imidization degree of polyamic acid in solution and ordering degree of its polyimide film. ResearchGate. Available at: [Link]

-

Unknown. (n.d.). CHAPTER 2 LITERATURE REVIEW. VTechWorks. Available at: [Link]

-

Unknown. (2007). The Synthesis and Characteristic of A New Soluble Polyimides. Journal of the Society of Polymer Science, Japan. Available at: [Link]

- Reddy, V. R., et al. (2019, March 21). Polyimide, dianhydride monomers, and polymers, methods of making and uses thereof. Google Patents.

-

Kim, Y.-H., et al. (2025, August 10). Synthesis and characterization of polyimides from triphenylamine-based diamine monomers with thiophene or trifluoromethyl side group. ResearchGate. Available at: [Link]

-

Kim, J.-H., et al. (2022, February 6). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. Polymers. Available at: [Link]

-

Zhang, Y., et al. (n.d.). Preparation of Polyimide Films Derived from a Novel Precursor Pre-imidized Poly (amic acid) Ammonium Salt. Atlantis Press. Available at: [Link]

-

St. Clair, T. L., et al. (n.d.). Polyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and aromatic diamines. ResearchGate. Available at: [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. zeusinc.com [zeusinc.com]

- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 4. cpsm.kpi.ua [cpsm.kpi.ua]

- 5. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 8. atlantis-press.com [atlantis-press.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Fabrication of High Refractive Index Optical Films Using Brominated Diamine Monomers

Introduction: The Pursuit of High Refractive Index Polymers

In the realm of advanced optics and photonics, the precise control of light is paramount. High refractive index (RI) polymers are a critical class of materials that enable the miniaturization and enhanced performance of optical components.[1] These materials are essential for applications such as anti-reflective coatings, waveguides, and advanced display devices.[1][2][3] Traditionally, polymers exhibit relatively low refractive indices.[3] However, by strategically incorporating atoms with high molar refraction, such as bromine, into the polymer backbone, it is possible to significantly increase the refractive index.[4]

This guide provides a comprehensive overview and detailed protocols for the fabrication of high refractive index optical films based on polyimides synthesized from brominated diamine monomers. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them ideal candidates for robust optical applications.[5][6] The introduction of bromine into the diamine monomer structure is a key strategy to elevate the refractive index of the resulting polyimide film.[7]

I. Foundational Principles: Designing High Refractive Index Polyimides

The refractive index of a polymer is intrinsically linked to its chemical structure. The Lorentz-Lorenz equation provides a fundamental relationship between the refractive index (n), the molar refractivity (R), and the molar volume (V) of a material:

(n² - 1) / (n² + 2) = R / V

To achieve a high refractive index, one must maximize the molar refractivity while minimizing the molar volume. The incorporation of heavy, highly polarizable atoms like bromine into the monomer units effectively increases the molar refractivity, thereby elevating the overall refractive index of the polymer.[4]

Monomer Selection: The Role of Brominated Diamines

The choice of monomers is the most critical factor in designing a high refractive index polyimide.

-

Diamine Monomer: The diamine component is where the bromine atoms are typically introduced. The number and position of bromine substituents on the aromatic rings of the diamine directly influence the final refractive index of the polyimide. Increasing the bromine content generally leads to a higher refractive index.[7]

-

Dianhydride Monomer: The dianhydride comonomer also plays a crucial role. Aromatic dianhydrides contribute to the rigidity and thermal stability of the polyimide backbone. The selection of the dianhydride can influence the polymer's solubility and film-forming characteristics.[8]

The Two-Step Polycondensation Reaction

The synthesis of polyimides from diamines and dianhydrides is typically a two-step process:[5]

-

Poly(amic acid) Formation: The initial step involves the reaction of the diamine and dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor.

-

Imidization: The poly(amic acid) is then converted to the final polyimide through either thermal or chemical imidization. This step involves the cyclization of the amic acid groups to form the imide rings, with the elimination of water.[9]

This two-step process allows for the formation of a high molecular weight polymer and facilitates the processing of the polymer into thin films from the soluble poly(amic acid) stage.

II. Experimental Protocols

Synthesis of Brominated Polyimide

This protocol describes a general procedure for the synthesis of a brominated polyimide via a two-step polycondensation reaction.

Materials:

-

Brominated diamine monomer (e.g., 2,2'-dibromo-4,4'-diaminobiphenyl)

-

Aromatic dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA)

-

N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

-

Argon or Nitrogen gas

-

Magnetic stirrer and hotplate

-

Three-neck round-bottom flask

-

Condenser

-

Addition funnel

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a condenser with a gas inlet, and an addition funnel. Purge the system with dry argon or nitrogen gas.

-

Diamine Dissolution: In the flask, dissolve the brominated diamine monomer in anhydrous DMAc or NMP under a continuous inert gas flow. Stir until the monomer is completely dissolved.

-

Dianhydride Addition: Slowly add the aromatic dianhydride to the diamine solution in small portions through the addition funnel. The reaction is exothermic, so maintain the temperature at or below room temperature.

-

Poly(amic acid) Formation: Continue stirring the reaction mixture at room temperature for 12-24 hours under an inert atmosphere. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid).[8]

-

Imidization (Thermal): The resulting poly(amic acid) solution can be directly used for film casting. The imidization will occur during the subsequent thermal curing process.

Diagram: Polyimide Synthesis Workflow

Caption: Workflow for the two-step synthesis of brominated polyimide.

Fabrication of Optical Films by Spin Coating

Spin coating is a widely used technique for producing uniform thin films on flat substrates.[10][11][12]

Materials and Equipment:

-

Poly(amic acid) solution

-

Substrates (e.g., glass slides, silicon wafers)

-

Spin coater

-

Hotplate or vacuum oven

-

Solvents for cleaning (e.g., acetone, isopropanol)

-

Nitrogen or air gun

Protocol:

-

Substrate Preparation: Thoroughly clean the substrates by sonicating them in a sequence of acetone and isopropanol, followed by rinsing with deionized water. Dry the substrates with a nitrogen or air gun.[13]

-

Spin Coating:

-

Place the clean substrate on the vacuum chuck of the spin coater.

-

Dispense an appropriate amount of the poly(amic acid) solution onto the center of the substrate.

-

Start the spin coater. A typical two-step process involves a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 1500-4000 rpm for 30-60 seconds) to achieve the desired film thickness.[12] The final thickness is primarily determined by the solution viscosity and the high-speed spin rate.

-

-

Soft Bake: After spin coating, transfer the substrate to a hotplate and bake at a relatively low temperature (e.g., 80-100 °C) for a few minutes to remove the bulk of the solvent.[12]

-